4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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Overview
Description
4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperidine ring.
Scientific Research Applications
4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-isopropyl-5-pyrimidineboronic acid
- 4-isopropyl-5-propyloctane
- 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Uniqueness
4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific combination of the triazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H22Cl2N4S |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-(5-methylsulfanyl-4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H20N4S.2ClH/c1-8(2)15-10(13-14-11(15)16-3)9-4-6-12-7-5-9;;/h8-9,12H,4-7H2,1-3H3;2*1H |
InChI Key |
OUJFWMMFXALCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=C1SC)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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